Proflavine hydrochloride

Description

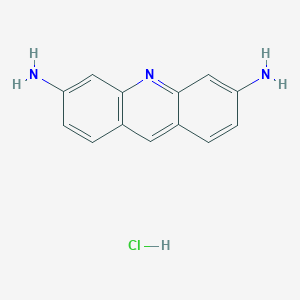

3,6-diaminoacridine monohydrochloride is a hydrochloride resulting from the reaction of equimolar amounts of 3,6-diaminoacridine and hydrogen chloride. It has a role as an antibacterial agent, an antiseptic drug, an intercalator and a carcinogenic agent. It contains a 3,6-diaminoacridine(1+).

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

acridine-3,6-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3.ClH/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;/h1-7H,14-15H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBGTVBGXBUVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3.HCl, C13H12ClN3 | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

952-23-8, 531-73-7 | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=531-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8021191 | |

| Record name | Proflavin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Proflavine hydrochloride is a brown powder. (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

5 to 10 mg/mL at 68 °F (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

952-23-8, 7459-75-8 | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,6-Acridinediamine, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7459-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, 3,6-diamino-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007459758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proflavin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Proflavine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,6-diaminoacridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROFLAVINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51AA3SI0JM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

518 °F DECOMPOSES (NTP, 1992) | |

| Record name | PROFLAVINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20954 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Proflavine Hydrochloride's Interaction with DNA: A Mechanistic and Methodological Guide

This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the interaction of proflavine hydrochloride with DNA. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of proflavine's action as a DNA intercalator, its consequential effects on cellular processes, and its intriguing photodynamic properties. Beyond a theoretical exposition, this guide offers practical, field-proven insights into the experimental methodologies employed to elucidate these interactions, ensuring a blend of scientific rigor and actionable knowledge.

Proflavine: An Acridine Dye with a Storied Past and a Promising Future

Proflavine, a synthetic acridine dye, has a rich history as an antiseptic and antibacterial agent.[1][2] Its planar, aromatic structure is central to its biological activity, enabling it to function as a potent DNA intercalating agent.[3] This fundamental interaction disrupts the normal architecture and function of DNA, leading to a cascade of cellular consequences, including the inhibition of DNA replication and transcription, and the induction of frameshift mutations.[3][4][5] These properties have positioned proflavine and its derivatives as subjects of intense research in the development of novel anticancer and antiviral therapies.[3]

The Core Mechanism: Intercalation into the DNA Double Helix

The primary mechanism by which proflavine exerts its biological effects is through intercalation, the process of inserting itself between adjacent base pairs of the DNA double helix.[3][6] This non-covalent interaction is driven by the planar aromatic rings of the proflavine molecule stacking with the DNA bases.[7]

The intercalation of proflavine induces significant conformational changes in the DNA structure. It forces the unwinding of the double helix and increases the separation between base pairs to accommodate the drug molecule.[3] This distortion of the DNA backbone interferes with the binding of DNA polymerases and RNA polymerases, thereby inhibiting replication and transcription.[3][8]

Several biophysical techniques are employed to characterize the intercalation of proflavine into DNA. These methods provide quantitative data on the binding affinity, stoichiometry, and the structural changes induced in the DNA molecule.

Biophysical Characterization of Proflavine-DNA Intercalation

A suite of spectroscopic and hydrodynamic techniques is essential for a thorough investigation of proflavine-DNA interactions. Each method offers a unique window into the binding event, and their combined application provides a robust and self-validating system for characterizing the intercalation process.

UV-Visible spectroscopy is a fundamental technique to monitor the binding of proflavine to DNA. The interaction leads to characteristic changes in the absorption spectrum of proflavine, namely hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance).[9] These spectral changes are indicative of the close association between the proflavine chromophore and the DNA bases.[10]

Table 1: Spectroscopic and Thermodynamic Parameters of Proflavine-DNA Interaction

| Parameter | Value | Technique | Reference |

| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | [11][12][13] |

| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV-Vis Spectroscopy | [11][12][13] |

| Binding Site Size (n) | 2.07 (± 0.1) base pairs | Voltammetric Measurements | [11][12][13] |

| Standard Gibbs Free-Energy (ΔG°) | -24.90 kJ/mol at 25°C | Voltammetric Measurements | [11][12] |

Experimental Protocol: UV-Visible Spectroscopic Titration of Proflavine with DNA

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).

-

Prepare a concentrated stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide.[14]

-

-

Spectrophotometric Measurement:

-

In a quartz cuvette, place a fixed concentration of proflavine solution.

-

Record the initial UV-Visible spectrum of the proflavine solution (typically in the 300-600 nm range).

-

-

Titration:

-

Add small, successive aliquots of the concentrated ct-DNA solution to the proflavine solution in the cuvette.

-

After each addition, mix the solution thoroughly and allow it to equilibrate for a few minutes before recording the UV-Visible spectrum.[14]

-

-

Data Analysis:

-

Correct the absorbance values for the dilution effect of adding the DNA solution.

-

Plot the change in absorbance at the wavelength of maximum absorbance of proflavine as a function of the DNA concentration.

-

Analyze the data using appropriate binding models (e.g., Scatchard plot) to determine the binding constant (K) and the number of binding sites (n).

-

Fluorescence spectroscopy is a highly sensitive technique for studying proflavine-DNA interactions. The intrinsic fluorescence of proflavine is significantly quenched upon intercalation into the DNA double helix.[7][15] This quenching is attributed to the interaction of the excited state of proflavine with the DNA bases.[7]

Experimental Protocol: Fluorescence Quenching Assay of Proflavine by DNA

-

Instrumentation Setup:

-

Use a spectrofluorometer with an excitation wavelength set at the absorption maximum of proflavine (around 440-450 nm).

-

Set the emission wavelength range to scan from approximately 460 nm to 650 nm.

-

-

Sample Preparation:

-

Prepare a dilute solution of proflavine in the chosen buffer.

-

Prepare a concentrated stock solution of DNA.

-

-

Titration:

-

Record the initial fluorescence spectrum of the proflavine solution.

-

Add increasing concentrations of DNA to the proflavine solution.

-

After each addition, mix well and record the fluorescence spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum as a function of the DNA concentration.

-

The data can be analyzed using the Stern-Volmer equation to determine the quenching constant. Binding constants can also be derived from the titration data.[1]

-

Circular dichroism (CD) spectroscopy is a powerful tool for investigating the conformational changes in DNA upon ligand binding.[16] The B-form of DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[16] Intercalation of proflavine perturbs the DNA structure, leading to changes in the CD spectrum, which can provide insights into the binding mode.[17][18]

Experimental Protocol: Circular Dichroism Spectroscopy of Proflavine-DNA Complex

-

Sample Preparation:

-

Prepare a solution of DNA in a low-salt buffer (e.g., 10 mM phosphate buffer).

-

Prepare a stock solution of proflavine.

-

-

CD Measurement:

-

Record the CD spectrum of the DNA solution alone in the far-UV range (typically 220-320 nm).

-

Add increasing amounts of proflavine to the DNA solution and record the CD spectrum after each addition.

-

-

Data Analysis:

-

Analyze the changes in the ellipticity and the wavelength of the characteristic DNA bands. Significant alterations in the CD spectrum are indicative of a change in the DNA conformation upon proflavine binding.[16]

-

Viscosity measurements provide a definitive method to distinguish between intercalation and other binding modes.[19] Intercalating agents increase the separation between base pairs, leading to a lengthening and stiffening of the DNA helix, which results in a measurable increase in the viscosity of the DNA solution.[10]

Experimental Protocol: DNA Viscosity Measurement

-

Instrumentation:

-

Use a viscometer (e.g., an Ubbelohde viscometer) maintained at a constant temperature.[14]

-

-

Sample Preparation:

-

Prepare a solution of sonicated, rod-like DNA fragments of a uniform length in a buffer.

-

-

Measurement:

-

Measure the flow time of the buffer and the DNA solution.

-

Add increasing concentrations of proflavine to the DNA solution and measure the flow time after each addition.

-

-

Data Analysis:

-

Calculate the relative viscosity (η/η₀) at each proflavine concentration, where η is the viscosity of the DNA solution with proflavine and η₀ is the viscosity of the DNA solution alone.[20]

-

Plot the relative viscosity versus the ratio of the proflavine concentration to the DNA concentration. A significant increase in viscosity is a strong indication of an intercalative binding mode.

-

Caption: The photodynamic action of proflavine leading to DNA damage.

Experimental Protocol: Detection of Reactive Oxygen Species (ROS)

-

ROS Probe Selection:

-

Choose a suitable fluorescent probe that is sensitive to the specific ROS of interest (e.g., Singlet Oxygen Sensor Green for singlet oxygen, or Dihydroethidium for superoxide). [7][15]2. Sample Preparation:

-

Prepare a solution containing proflavine and the ROS probe in a buffer.

-

A control sample without proflavine should also be prepared.

-

-

Light Exposure:

-

Expose the samples to a light source with a wavelength that is absorbed by proflavine.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of the ROS probe at its specific excitation and emission wavelengths. An increase in fluorescence indicates the generation of ROS. [21]

-

Cellular Assays for Assessing Biological Activity

To understand the biological consequences of proflavine's interaction with DNA, it is crucial to perform cell-based assays. These assays provide information on the cytotoxicity and the mechanism of cell death induced by the compound.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability. [22]Viable cells with active mitochondria can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. [23]

Experimental Protocol: MTT Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation. 4. Solubilization:

-

Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals. [22]5. Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader. 6. Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of proflavine that inhibits 50% of cell growth).

-

Conclusion and Future Directions

This compound's multifaceted interaction with DNA, encompassing intercalation, inhibition of crucial cellular processes, and photodynamic activity, underscores its significance as a versatile molecular probe and a scaffold for drug design. The experimental methodologies detailed in this guide provide a robust framework for the comprehensive characterization of these interactions. Future research will likely focus on leveraging this detailed mechanistic understanding to design novel proflavine derivatives with enhanced target specificity and reduced off-target toxicity, paving the way for the next generation of DNA-targeting therapeutics.

References

- Aslanoglu, M. (2006). Electrochemical and spectroscopic studies of the interaction of proflavine with DNA. Analytical Sciences, 22(3), 439-443. [Link]

- J-Stage. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. [Link]

- ResearchGate. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. [Link]

- RSC Publishing. (2015).

- ACS Publications. (2012). Molecular Mechanism of Direct Proflavine–DNA Intercalation: Evidence for Drug-Induced Minimum Base-Stacking Penalty Pathway. The Journal of Physical Chemistry B. [Link]

- PubMed. (1979). The induced circular dichroism of proflavine intercalated to DNA. Dye-polymer exciton interactions. [Link]

- ACS Publications. (2013). Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry.

- PubMed. (1976). Circular dichroism of DNA--proflavine, DNA--ethidium and DNA--distamycine flow--oriented complexes. [Link]

- Semantic Scholar. (2013).

- MDPI. (2022).

- CONICET. (2016).

- ResearchGate. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. [Link]

- J-Stage. (2006). Electrochemical and spectroscopic studies of the interaction of proflavine with DNA. [Link]

- JoVE. (2021). BioLab Webinar: Circular Dichroism. [Link]

- SPIE. (2005). Chemiluminescence detection of reactive oxygen species during photodynamic therapy. [Link]

- ResearchGate. (2017). Viscosity measurements of DNA solutions with and without condensing agents. [Link]

- ResearchGate. (2022). Detection of Reactive Oxygen Species during Photodynamic Therapy. [Link]

- PubMed. (2001).

- NCBI Bookshelf. (2013). Cell Viability Assays. [Link]

- Hindawi. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. [Link]

- St. Lawrence University Scholar. (2022). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. [Link]

- Dialnet. (2013).

- Wikipedia. (n.d.). Mutagen. [Link]

- ResearchGate. (2017). (PDF) Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. [Link]

- PubMed. (1990). Frameshift mutagenesis of lambda prophage by 9-aminoacridine, proflavin and ICR-191. [Link]

- PubMed. (1988). Effects of Proflavin and Photoactivated Proflavin on the Template Function of Single-Stranded DNA. [Link]

- PNAS. (1986). Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot. [Link]

- AIP Publishing. (2024). Ultrafast spectroscopy study of DNA photophysics after proflavine intercalation. The Journal of Chemical Physics. [Link]

- Oxford Academic. (1981). MECHANISMS OF SPONTANEOUS AND INDUCED FRAMESHIFT MUTATION IN BACTERIOPHAGE T4. Genetics. [Link]

- PubMed. (1986). Frameshift mutations produced by proflavin in bacteriophage T4: specificity within a hotspot. [Link]

- protocols.io. (2009). Rapid method for measuring DNA binding to protein using fluorescence anisotropy. [Link]

- PubMed. (2006). Electrochemical and spectroscopic studies of the interaction of proflavine with DNA. [Link]

- ResearchGate. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. [Link]

- ResearchGate. (2015). Thermodynamic characterization of proflavine–DNA binding through microcalorimetric studies. [Link]

- YouTube. (2021).

Sources

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. CD Spectroscopy to Study DNA-Protein Interactions [jove.com]

- 4. Effects of proflavin and photoactivated proflavin on the template function of single-stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. deepdyve.com [deepdyve.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. DNase I footprinting [gene.mie-u.ac.jp]

- 9. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mybiosource.com [mybiosource.com]

- 12. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 13. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Methods for the detection of reactive oxygen species employed in the identification of plant photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.fredhutch.org [research.fredhutch.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Determination of binding mode: intercalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. jsr.org [jsr.org]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Historical Trajectory of Proflavine Hydrochloride: From Antiseptic to Molecular Probe

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proflavine, an acridine derivative, has traversed a remarkable scientific journey since its inception. Initially lauded for its potent antiseptic properties, particularly during the tumultuous times of global conflict, its utility has since evolved dramatically. This technical guide delves into the historical context of proflavine hydrochloride's use, tracing its path from a frontline antibacterial agent to a sophisticated tool in molecular biology and a candidate for antiviral and anticancer therapies. We will explore the fundamental mechanism of DNA intercalation that underpins its diverse biological activities, detail its various applications with accompanying protocols, and provide a forward-looking perspective on its contemporary relevance in research and drug development.

Introduction: The Genesis of an Acridine Dye

The story of proflavine is intrinsically linked to the burgeoning field of synthetic organic chemistry in the late 19th and early 20th centuries.[1][2][3] The exploration of coal tar derivatives unveiled a plethora of novel compounds, including the acridine dyes.[1] Proflavine, chemically known as 3,6-diaminoacridine, emerged from this era of discovery.[4][5][6] Initially synthesized in 1894, its potent biological activity was not fully appreciated until the early 20th century.[6] The hydrochloride and hemisulfate salts of proflavine were developed to enhance its solubility and facilitate its clinical application.[4][7]

The Antiseptic Era: A Wartime Ally

The advent of World War I created an urgent need for effective antiseptics to combat wound infections, a major cause of mortality among soldiers.[1][8] It was in this context that proflavine, along with its close relative acriflavine, rose to prominence.[9][10] Extensive research during this period demonstrated proflavine's potent bacteriostatic activity, particularly against a wide range of Gram-positive bacteria.[4][11][12] Unlike some other antiseptics of the time, proflavine was found to be relatively non-toxic to host tissues, making it a suitable choice for direct application to wounds.[13]

Key Characteristics of Proflavine as an Antiseptic:

| Property | Description |

| Spectrum of Activity | Primarily effective against Gram-positive bacteria.[4][11] |

| Mechanism | Initially understood as a general disinfectant, later elucidated as DNA intercalation.[7][14] |

| Formulations | Used as solutions and in wound dressings, often as the hemisulfate or dihydrochloride salt.[7][11][13] |

| Historical Significance | Widely used during World War I and II for wound disinfection.[1][8] |

The Molecular Mechanism: Unraveling DNA Intercalation

The true scientific breakthrough in understanding proflavine's action came with the discovery of its ability to intercalate into the DNA double helix.[7][15][16] This fundamental mechanism is the cornerstone of its diverse biological effects, from its antibacterial properties to its mutagenic and potential anticancer activities.[14][17]

Proflavine, a planar cationic molecule, inserts itself between adjacent base pairs of DNA.[5][14] This insertion physically distorts the DNA structure, leading to an unwinding of the helix and an increase in the distance between base pairs.[14] This structural alteration interferes with critical cellular processes that rely on the integrity of the DNA template, such as replication and transcription.[14][17]

Caption: Mechanism of Proflavine's DNA Intercalation and its Cellular Consequences.

Evolution into a Research Tool: A Fluorescent Probe

The inherent fluorescence of proflavine, coupled with its specific binding to nucleic acids, made it an invaluable tool in molecular biology and cell imaging.[4][7] It absorbs strongly in the blue region of the spectrum and emits a characteristic fluorescence, allowing for the visualization of DNA and RNA within cells.[7]

Experimental Protocol: Proflavine Staining for Fluorescence Microscopy

-

Solution Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water at a concentration of 1 mg/mL. For working solutions, dilute the stock to 1-10 µM in an appropriate buffer (e.g., PBS).[18]

-

Cell Preparation: Grow cells on glass coverslips or in imaging-grade multi-well plates to the desired confluency.

-

Fixation (Optional): For fixed-cell imaging, treat cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature. Wash three times with PBS.

-

Staining: Incubate the live or fixed cells with the proflavine working solution for 10-20 minutes at room temperature, protected from light.[18]

-

Washing: Gently wash the cells two to three times with PBS to remove unbound dye.

-

Imaging: Mount the coverslips onto microscope slides with an antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for proflavine (excitation ~445 nm, emission ~510 nm).[7][18]

The Modern Era: Investigating Antiviral and Anticancer Potential

The ability of proflavine to disrupt nucleic acid synthesis has led to its investigation as a potential therapeutic agent beyond its antiseptic origins.

Antiviral Research

Recent studies have explored the antiviral activity of proflavine against a range of viruses.[8][19] Its mechanism of action is thought to involve the inhibition of viral replication by intercalating into the viral genome (DNA or RNA). For instance, proflavine has been shown to inhibit the replication of coronaviruses, including SARS-CoV-2, by targeting viral proteases like Mpro.[19][20]

Table: Antiviral Activity of Proflavine

| Virus | Proposed Mechanism of Action | Reference |

| Human Coronaviruses (e.g., HCoV-OC43, SARS-CoV-2) | Inhibition of Main Protease (Mpro).[19][20] | [19][20] |

| Herpes Simplex Virus | Photodynamic inactivation.[21] | [21] |

Anticancer Research

The cytotoxic properties of proflavine, stemming from its ability to induce DNA damage and inhibit replication, have made it a subject of interest in cancer research.[5][14][17] By intercalating into the DNA of rapidly dividing cancer cells, proflavine can trigger apoptosis (programmed cell death).[17] However, its clinical application as a systemic anticancer agent has been limited by its potential for mutagenicity and off-target toxicity.[5][13] Current research focuses on developing proflavine derivatives with improved tumor selectivity and reduced side effects.[14]

Caption: Experimental Workflows for Investigating Proflavine's Antiviral and Anticancer Activities.

Mutagenicity and Safety Considerations

A critical aspect of proflavine's biological profile is its mutagenicity.[4][7] By causing insertions or deletions of base pairs during DNA replication, it can lead to frameshift mutations.[4][22] This property, while detrimental in a therapeutic context, has been exploited in genetic research to induce mutations and study gene function. Concerns about its carcinogenic potential have been raised, although some retrospective studies have not found an increased risk of certain cancers, such as cervical cancer, with topical use.[4] Nevertheless, appropriate safety precautions should be taken when handling proflavine and its derivatives in a laboratory setting.

Conclusion and Future Perspectives

This compound's journey through scientific history is a testament to the evolving nature of drug discovery and application. From a simple yet effective topical antiseptic, it has transformed into a sophisticated molecular probe and a lead compound for the development of novel antiviral and anticancer agents. The foundational understanding of its DNA intercalating properties has been pivotal in this transition. Future research will likely focus on the synthesis of proflavine analogs with enhanced target specificity and reduced toxicity, potentially unlocking new therapeutic avenues for this historic molecule. The continued exploration of its interactions with various cellular components will undoubtedly further solidify its place in the annals of medicinal chemistry and molecular biology.

References

- Macsen Labs. Proflavine Hemisulphate | Structure, Uses & Side Effects. [Link]

- Wikipedia. Proflavine. [Link]

- PharmaCompass. Proflavine | Drug Information, Uses, Side Effects, Chemistry. [Link]

- Taylor & Francis. Proflavine – Knowledge and References. [Link]

- Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. The Journal of Physical Chemistry B, 116(40), 12208–12212. [Link]

- Semantic Scholar.

- RSC Publishing.

- Giorgio, C., et al. (2019). Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy. Frontiers in Oncology, 9, 948. [Link]

- St. Lawrence University Scholar. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. [Link]

- RSC Publishing. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. [Link]

- YouTube. The Bittersweet Relation of DNA and Proflavine, A Potential Anti-Cancer Agent. [Link]

- American Chemical Society. Proflavine. [Link]

- Psychology Today.

- RÖMPP Online. Proflavine. [Link]

- Psychiatric Times. Never Say Dye: the Roots of Modern Psychiatric Medicines in Nineteenth-Century Fabric Colorings. [Link]

- Wikipedia. Acridine orange. [Link]

- National Center for Biotechnology Information. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro. [Link]

- ResearchGate. Acriflavine and Proflavine Hemisulfate as potential antivirals by targeting Mpro | Request PDF. [Link]

- Browning, C. H., Gulbransen, R., & Thornton, L. H. (1917). THE ANTISEPTIC PROPERTIES OF ACRIFLAVINE AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY. The British medical journal, 2(2951), 70–75. [Link]

- PharmaKB. Proflavine. [Link]

- National Center for Biotechnology Inform

- Patsnap Synapse.

- National Center for Biotechnology Information. Acridine-Based Antimalarials—From the Very First Synthetic Antimalarial to Recent Developments. [Link]

- PubMed. Acriflavine and proflavine hemisulfate as potential antivirals by targeting M pro. [Link]

- Wikipedia. Mutagen. [Link]

- National Center for Biotechnology Information. Proflavine and acriflavine. [Link]

- National Center for Biotechnology Information.

- Inchem.org.

- Wikipedia. Acriflavine. [Link]

Sources

- 1. Acridine Orange: A Review of Novel Applications for Surgical Cancer Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How Victorian Dyes Evolved Into Modern Psychiatric Medicines | Psychology Today Ireland [psychologytoday.com]

- 3. psychiatrictimes.com [psychiatrictimes.com]

- 4. Proflavine - Wikipedia [en.wikipedia.org]

- 5. CAS 92-62-6: Proflavine | CymitQuimica [cymitquimica.com]

- 6. Proflavine [drugfuture.com]

- 7. macsenlab.com [macsenlab.com]

- 8. acs.org [acs.org]

- 9. THE ANTISEPTIC PROPERTIES OF ACRIFLAVINE AND PROFLAVINE, AND BRILLIANT GREEN: WITH SPECIAL REFERENCE TO SUITABILITY FOR WOUND THERAPY - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acriflavine - Wikipedia [en.wikipedia.org]

- 11. selleckchem.com [selleckchem.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Proflavine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 15. Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. | Semantic Scholar [semanticscholar.org]

- 16. Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Proflavine | Antibacterial | TargetMol [targetmol.com]

- 19. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Acriflavine and proflavine hemisulfate as potential antivirals by targeting Mpro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Proflavine | C13H11N3 | CID 7099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Mutagen - Wikipedia [en.wikipedia.org]

A Technical Guide to Proflavine Hydrochloride as a DNA Intercalating Agent

Abstract

Proflavine, a planar cationic acridine dye, has been a subject of scientific inquiry for over a century, initially as a potent topical antiseptic and more recently as a model compound for understanding drug-DNA interactions. Its ability to insert itself between the base pairs of the DNA double helix—a process known as intercalation—is the fundamental mechanism behind its biological activity. This guide provides a comprehensive technical overview of proflavine hydrochloride, detailing its physicochemical properties, the molecular mechanism of DNA intercalation, established experimental protocols for characterizing this interaction, and the resultant biological consequences. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this classic DNA intercalator.

Introduction: The Acridine Scaffold

Proflavine (3,6-diaminoacridine) is an acridine derivative, historically employed as a bacteriostatic agent, particularly against Gram-positive bacteria.[1][2] Its utility stems from its chemical structure: a planar, tricyclic aromatic system that is well-suited for stacking interactions with the purine and pyrimidine bases of DNA.[3][4] The hydrochloride salt enhances its solubility in aqueous solutions, facilitating its use in biological assays.[5][6] While its use as an antiseptic has diminished due to concerns about its mutagenic properties, proflavine remains an invaluable tool in biophysical chemistry and molecular biology for studying the principles of DNA recognition and binding.[1][5][7]

Physicochemical Properties

A thorough understanding of proflavine's properties is essential for designing and interpreting experiments.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₁N₃ | [1][8] |

| Molecular Weight | 209.25 g/mol | [1][8][9][10] |

| IUPAC Name | Acridine-3,6-diamine | [1] |

| Appearance | Orange-yellow to reddish-brown crystalline powder | [6][11] |

| Solubility | Soluble in water and ethanol | [5][6] |

| Absorption Max (λmax) | ~444 nm (in pH 7 water) | [4][5] |

| Emission Max (λmax) | ~520 nm | [3] |

| pKa | 9.7 | [6] |

The Mechanism of DNA Intercalation

Intercalation is a non-covalent insertion of a planar molecule into the space between adjacent base pairs of a DNA duplex.[3] This binding mode is distinct from minor or major groove binding and induces significant conformational changes in the DNA structure.

The process is primarily driven by favorable π-π stacking interactions between the aromatic rings of proflavine and the DNA bases.[3] Upon intercalation, the DNA helix must locally unwind and lengthen to accommodate the intercalator, leading to a distortion of the sugar-phosphate backbone.[3][12] This structural perturbation is the root of proflavine's biological effects, as it interferes with crucial cellular processes like DNA replication and transcription by inhibiting the action of enzymes such as DNA and RNA polymerases.[12][13][14]

Kinetic studies suggest a multi-step binding mechanism. It is hypothesized that proflavine first engages in a rapid electrostatic interaction with the negatively charged phosphate backbone, forming a transient, "outside-bound" state, before the rate-limiting insertion step into the helix.[15][16] Molecular dynamics simulations and experimental data indicate that intercalation and de-intercalation likely occur via the major groove of the DNA.[17] The overall binding process is spontaneous, characterized by a negative Gibbs free energy change (ΔG).[18][19]

Caption: A simplified model of the proflavine-DNA intercalation process.

Experimental Methodologies for Characterizing DNA Binding

Several biophysical techniques are routinely employed to study and quantify the interaction between proflavine and DNA. The choice of method depends on the specific parameters being investigated, such as binding affinity, stoichiometry, kinetics, or thermodynamics.

UV-Visible (UV-Vis) Absorption Spectroscopy

Principle: This technique exploits the changes in the electronic absorption spectrum of proflavine upon binding to DNA. Intercalation leads to a bathochromic (red) shift in the absorption maximum and a decrease in molar absorptivity (hypochromism), indicative of the altered electronic environment and stacking interactions.[18][20]

Protocol: Determining Binding Constant via Spectrophotometric Titration

-

Preparation: Prepare a stock solution of this compound (e.g., 1 mM in a suitable buffer like Tris-HCl, pH 7.0). Prepare a concentrated stock solution of high-purity DNA (e.g., calf thymus DNA) and determine its concentration accurately by measuring absorbance at 260 nm.

-

Setup: Place a fixed concentration of proflavine solution (e.g., 20 µM) in a quartz cuvette.

-

Titration: Record the initial absorption spectrum of the free proflavine solution (typically from 350 nm to 500 nm).

-

Data Acquisition: Make successive additions of small aliquots of the DNA stock solution into the cuvette. After each addition, mix thoroughly and allow the system to equilibrate (e.g., 5 minutes). Record the absorption spectrum.

-

Analysis: Monitor the change in absorbance at the λmax of free proflavine (~444 nm). The data can be analyzed using various models, such as the Scatchard plot or by fitting to a non-linear binding equation, to determine the intrinsic binding constant (K) and the number of binding sites (n).[19]

Fluorescence Spectroscopy

Principle: Free proflavine is fluorescent. Its intercalation into the DNA double helix, particularly between G-C base pairs, leads to significant quenching of its fluorescence.[3][4][21] This quenching is primarily a static process, resulting from the formation of a non-fluorescent ground-state complex.[4][20] The change in fluorescence intensity provides a highly sensitive method for monitoring the binding event.

Protocol: Fluorescence Quenching Assay

-

Preparation: Prepare buffered stock solutions of proflavine and DNA as described for UV-Vis spectroscopy.

-

Setup: In a fluorometer cuvette, place a dilute solution of proflavine (e.g., 1-5 µM).

-

Data Acquisition: Set the excitation wavelength to ~444 nm and record the emission spectrum (e.g., from 460 nm to 650 nm). Note the intensity at the emission maximum (~520 nm).

-

Titration: Add incremental amounts of the DNA stock solution to the proflavine solution. After each addition, mix, equilibrate, and record the fluorescence emission spectrum.

-

Analysis: Plot the fluorescence intensity (F) versus the concentration of DNA. The resulting data can be analyzed using the Stern-Volmer equation or other appropriate binding models to calculate the binding constant. This method is particularly useful for detecting binding at low concentrations.[3][22]

Isothermal Titration Calorimetry (ITC)

Principle: ITC is the gold standard for thermodynamic characterization. It directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event.[23] A single ITC experiment can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction, providing a complete thermodynamic profile of the binding event without the need for labels or reporters.[23][24][25]

Protocol: Conceptual ITC Workflow

-

Preparation: Prepare precisely concentrated solutions of proflavine and DNA in the same buffer batch after extensive dialysis to minimize buffer mismatch heats.

-

Setup: Load the DNA solution into the sample cell of the calorimeter and the proflavine solution into the injection syringe.

-

Titration: Perform a series of small, timed injections of the proflavine solution into the DNA solution while maintaining a constant temperature.

-

Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, yielding a series of heat-burst peaks for each injection.

-

Analysis: Integrate the peaks to determine the heat change per injection. Plotting this heat change against the molar ratio of proflavine to DNA generates a binding isotherm. Fitting this curve to a suitable binding model yields all the key thermodynamic parameters. Studies have shown the binding of proflavine to be favored by both negative enthalpy and positive entropy contributions.[24]

Caption: A generalized workflow for studying proflavine-DNA interactions.

Summary of Binding Parameters

The binding affinity of proflavine for DNA is influenced by factors such as ionic strength, temperature, and DNA sequence.

| Method | DNA Source | Binding Constant (K) / M⁻¹ | Thermodynamic Parameters | Source(s) |

| Cyclic Voltammetry | Herring Sperm | 2.32 (± 0.41) x 10⁴ | ΔG ≈ -24.90 kJ/mol | [18][19] |

| UV-Vis Spectroscopy | Herring Sperm | 2.20 (± 0.48) x 10⁴ | - | [18][19] |

| ITC | dsDNA | 1.60 (± 0.04) x 10⁵ | ΔH < 0 (exothermic), ΔS > 0 | [24] |

| Flow Injection Analysis | Calf Thymus | 1.19 (± 0.09) x 10⁵ | - | [26] |

| Absorption Titration | Calf Thymus | ≥ 3.8 x 10⁶ (low salt) | - | [27] |

Note: Binding constants can vary significantly with experimental conditions (e.g., salt concentration).

Biological Ramifications and Applications

The intercalation of proflavine into DNA has profound biological consequences, which have been exploited for therapeutic purposes but also necessitate caution.

-

Antimicrobial & Antiseptic Activity: By physically obstructing the DNA template, proflavine inhibits replication and transcription, effectively halting bacterial proliferation.[5][28] This is the basis for its historical use as a topical disinfectant.[2][29][30] Recent research has also explored co-crystallizing proflavine with metals like silver to enhance its antimicrobial and antibiofilm activity.[13][14]

-

Mutagenic Properties: Proflavine is a potent frameshift mutagen.[1][31] Its insertion between base pairs can cause the DNA polymerase to slip during replication, leading to the addition or deletion of a base pair in the new strand.[5][32] This property, while a concern for clinical use, made proflavine a key tool in early genetic research to understand the triplet nature of the genetic code.

-

Anticancer Potential: The ability to disrupt DNA processes and stabilize DNA-topoisomerase II intermediates makes proflavine and its derivatives candidates for anticancer drug development.[4][12] By preventing cancer cells from replicating their DNA, these agents can induce cell death.[12]

-

Fluorescent Staining: As a fluorescent molecule that binds specifically to DNA, proflavine is used as a nuclear stain in cell biology and for in-vivo imaging to help differentiate between normal and cancerous tissue.[5][28]

Safety and Handling

This compound must be handled with appropriate caution due to its toxic and mutagenic properties.

-

Health Hazards: The material may be harmful if ingested and can cause skin sensitization.[11] It is considered a hazardous substance.[11][33]

-

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat when handling the solid or its solutions.[11][34][35] A dust respirator should be used when handling the powder to avoid inhalation.[11][34]

-

Handling and Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents.[34][35]

-

Spill Management: For small spills, dampen the solid with water, and transfer it to a suitable container for disposal.[36] For larger spills, evacuate the area and follow institutional safety protocols.[11]

Conclusion

This compound serves as a paradigm for DNA intercalating agents. Its straightforward structure and well-characterized binding mode provide a robust platform for teaching and research in molecular recognition. The principles learned from studying proflavine—from the thermodynamics of π-π stacking to the cellular consequences of DNA structural distortion—are foundational to the fields of medicinal chemistry and drug design. While its clinical applications are limited by its mutagenicity, its role as a research tool remains undiminished, offering clear, quantifiable insights into the complex and vital interactions between small molecules and the blueprint of life.

References

- Aslanoglu, M. (2006). Electrochemical and spectroscopic studies of the interaction of proflavine with DNA. Analytical Sciences, 22(7), 979-984. [Link]

- Bose, D., et al. (2013). Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry.

- Aslanoglu, M. (2006). Electrochemical and Spectroscopic Studies of the Interaction of Proflavine with DNA. Analytical Sciences, 22(7), 979-984. [Link]

- Macsen Labs. Proflavine Hemisulphate | Structure, Uses & Side Effects. [Link]

- Wikipedia. Proflavine. [Link]

- Sasikala, W. D., & Mukherjee, A. (2014). Intercalation and de-intercalation pathway of proflavine through the minor and major grooves of DNA: roles of water and entropy. Physical Chemistry Chemical Physics, 16(29), 15305-15314. [Link]

- Schneider, F. W., & Schwarz, G. (1992). Reinvestigation of the binding of proflavine to DNA. Is intercalation the dominant binding effect? Cellular and Molecular Biology, 38(4), 345-365. [Link]

- Sasikala, W. D., & Mukherjee, A. (2013). Structure and dynamics of proflavine association around DNA. Physical Chemistry Chemical Physics, 15(41), 18038-18045. [Link]

- Basu, A., & Kumar, G. S. (2015). Thermodynamic characterization of proflavine–DNA binding through microcalorimetric studies. The Journal of Chemical Thermodynamics, 89, 111-117. [Link]

- National Institute of Standards and Technology. Proflavine. NIST Chemistry WebBook. [Link]

- Ferguson, L. R., & MacPhee, D. G. (1982). Variation in the mutagenic potential of acridines in Salmonella typhimurium, with stage of the culture. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 94(2), 263-275. [Link]

- ScienceLab.com. (2005).

- Parkinson, J. A., et al. (2013). Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA. RSC Advances, 3(35), 15065-15074. [Link]

- Sasikala, W. D., & Mukherjee, A. (2012). Molecular mechanism of direct proflavine-DNA intercalation: evidence for drug-induced minimum base-stacking penalty pathway. The Journal of Physical Chemistry B, 116(40), 12208-12212. [Link]

- García, M. S., et al. (2006). Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs. Analytical Biochemistry, 356(2), 233-242. [Link]

- Bose, D., et al. (2013). Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry. Semantic Scholar. [Link]

- Gatasheh, M. K., et al. (2022). Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts. Crystal Growth & Design, 22(9), 5556-5567. [Link]

- Zhang, Y., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex. Molecules, 27(23), 8206. [Link]

- Gatasheh, M. K., et al. (2017). Proflavine an acridine DNA intercalating agent and strong antimicrobial possessing potential properties of carcinogen. Karbala International Journal of Modern Science, 3(4), 265-271. [Link]

- Ramstein, J., Ehrenberg, M., & Rigler, R. (1980). Fluorescence Relaxation of Proflavin-Deoxyribonucleic Acid Interaction. Kinetic Properties of a Base-Specific Reaction. Biochemistry, 19(17), 3938-3948. [Link]

- Bose, D., et al. (2013). Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry.

- MacPhee, D. G., & Podger, D. M. (1981). Proflavin: an unusual mutagen. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 80(1), 37-48. [Link]

- precisionFDA. PROFLAVINE. [Link]

- PubChem. Proflavine. [Link]

- Gatasheh, M. K., et al. (2022). Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts.

- Chemsrc. This compound | CAS#:952-23-8. [Link]

- National Cancer Institute.

- Mboya, L. (2022). Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents. St. Lawrence University Scholar. [Link]

- PharmaCompass. Proflavine | Drug Information, Uses, Side Effects, Chemistry. [Link]

- Neidle, S., et al. (1987). A molecular model for proflavine-DNA intercalation. Nucleic Acids Research, 15(21), 8999-9016. [Link]

- Drug Central. proflavine. [Link]

- Li, H. J., & Crothers, D. M. (1969). Relaxation studies of the proflavine-DNA complex: the kinetics of an intercalation reaction. Journal of Molecular Biology, 39(3), 461-477. [Link]

- Zhang, Y., et al. (2022). Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex.

- Basu, A., & Kumar, G. S. (2015). Thermodynamic characterization of proflavine–DNA binding through microcalorimetric studies. Semantic Scholar. [Link]

- Johnson, C. M. (2013). SSB Binding to ssDNA Using Isothermal Titration Calorimetry.

- American Laboratory. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

Sources

- 1. Proflavine - Wikipedia [en.wikipedia.org]

- 2. Proflavine | Antibacterial | TargetMol [targetmol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex | MDPI [mdpi.com]

- 5. macsenlab.com [macsenlab.com]

- 6. Proflavine [drugfuture.com]

- 7. researchgate.net [researchgate.net]

- 8. Proflavine [webbook.nist.gov]

- 9. GSRS [precision.fda.gov]

- 10. proflavine [drugcentral.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. Synthesis of proflavine derivatives and study of how they bind to DNA as potential chemotherapeutic agents | Scholar [scholar.stlawu.edu]

- 13. Comparison of Antimicrobial and Antibiofilm Activity of Proflavine Co-crystallized with Silver, Copper, Zinc, and Gallium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Reinvestigation of the binding of proflavine to DNA. Is intercalation the dominant binding effect? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure and dynamics of proflavine association around DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Intercalation and de-intercalation pathway of proflavine through the minor and major grooves of DNA: roles of water and entropy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 18. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jstage.jst.go.jp [jstage.jst.go.jp]

- 20. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Proflavine–DNA Binding Using a Handheld Fluorescence Spectrometer: A Laboratory for Introductory Chemistry | Semantic Scholar [semanticscholar.org]

- 23. americanlaboratory.com [americanlaboratory.com]

- 24. researchgate.net [researchgate.net]

- 25. SSB Binding to ssDNA Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and binding of proflavine diazides as functional intercalators for directed assembly on DNA - RSC Advances (RSC Publishing) DOI:10.1039/C3RA43090A [pubs.rsc.org]

- 28. Facebook [cancer.gov]

- 29. selleckchem.com [selleckchem.com]

- 30. Proflavine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 31. Variation in the mutagenic potential of acridines in Salmonella typhimurium, with stage of the culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Proflavin: an unusual mutagen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. This compound | CAS#:952-23-8 | Chemsrc [chemsrc.com]

- 34. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 35. chemicalbook.com [chemicalbook.com]

- 36. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Proflavine Hydrochloride for Research

Abstract

Proflavine is a planar, cationic acridine dye with a rich history as an antiseptic and mutagenic agent.[1][2] For contemporary researchers in drug development, biochemistry, and materials science, its true power lies in its robust and environmentally sensitive spectroscopic properties. This guide provides an in-depth exploration of the absorption and fluorescence characteristics of proflavine hydrochloride. It moves beyond a simple recitation of data to explain the causality behind experimental choices and spectral behaviors. Detailed, field-proven protocols are provided for accurate characterization, with a focus on self-validating methodologies to ensure data integrity. A significant portion of this guide is dedicated to a practical case study: the spectroscopic analysis of proflavine's intercalation with DNA, a foundational technique for studying drug-nucleic acid interactions.

Foundational Profile of this compound

Proflavine (3,6-diaminoacridine) is a symmetric, planar aromatic molecule.[3] This planarity is the key to one of its most significant biological interactions: intercalation, the insertion of the molecule between the base pairs of double-stranded DNA.[1][4] This interaction, which disrupts DNA replication and transcription, is readily monitored by changes in the molecule's spectroscopic signature, making proflavine an invaluable tool for biophysical studies.

The core of its spectroscopic activity lies in the extended π-electron system of the acridine ring, which acts as the chromophore (for absorption) and fluorophore (for emission). The amino groups at the 3 and 6 positions act as powerful auxochromes, modulating the electronic transitions and enhancing the molecule's sensitivity to its environment.

UV-Visible Absorption Spectroscopy: Probing the Ground State

The absorption of ultraviolet or visible light by proflavine promotes an electron from a ground state orbital to a higher energy excited state orbital. The specific wavelengths absorbed are dictated by the energy gap between these states.

The Acridine Chromophore and Electronic Transitions

In aqueous solution at neutral pH, proflavine exhibits two main absorption bands. A strong band in the visible region, typically peaking around 444-445 nm, is responsible for its characteristic yellow-orange color.[3][5] This band arises from a π→π* transition along the long axis of the acridine ring. A second, more intense band is found in the UV region around 260 nm.[3]

Environmental Influences on Absorption

The precise position (λmax) and intensity (molar extinction coefficient, ε) of these absorption bands are exquisitely sensitive to the local microenvironment, a phenomenon known as solvatochromism.

-

Solvent Polarity: The excited state of proflavine is more polar than its ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state. This reduces the energy gap for the π→π* transition, resulting in a bathochromic (red) shift to longer wavelengths.[6][7][8] Conversely, non-polar solvents will cause a hypsochromic (blue) shift.

-

pH: The protonation state of the amino groups and the central acridine nitrogen significantly alters the electronic structure. In aqueous solutions, changing the pH from 7.0 to 14.0 can cause a pronounced hypsochromic shift of the visible band from 444 nm to 394 nm, as the molecule transitions to its neutral form.[9] This pH dependence is a critical factor to control in any experimental setup.[10][11][12]

-

Binding to Macromolecules: When proflavine intercalates into the DNA double helix, the constrained and hydrophobic environment of the base pairs alters the chromophore's absorption spectrum. This typically manifests as a bathochromic (red) shift of about 16-20 nm and a decrease in the molar extinction coefficient (hypochromism).[3][13][14] This spectral change is a hallmark of intercalation and forms the basis of binding studies.

Data Summary: Absorption Properties of Proflavine

| Property | Value | Condition | Source |

| λmax (Visible) | ~444 nm | Water, pH 7.0-7.4 | [3][5] |

| λmax (UV) | ~260 nm | Water, pH 7.4 | [3] |

| Molar Extinction (ε) at ~444 nm | 38,900 - 41,000 M⁻¹cm⁻¹ | Water, pH 7 | [5] |

| λmax (Intercalated in DNA) | ~460 nm | PBS, pH 7.4 | [3][13] |

Protocol: Measuring the Absorption Spectrum

This protocol ensures the accurate determination of proflavine's absorption spectrum and molar extinction coefficient.

-

Preparation of Stock Solution: Accurately weigh a sample of this compound and dissolve it in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) to create a concentrated stock solution (e.g., 1 mM). Protect this solution from light.

-

Preparation of Working Solutions: Prepare a series of dilutions from the stock solution in the same buffer, ranging in concentration from approximately 1 µM to 10 µM.

-

Spectrophotometer Setup: Use a calibrated dual-beam UV-Vis spectrophotometer. Use 1 cm pathlength quartz cuvettes.

-

Blanking: Fill both the reference and sample cuvettes with the buffer used for dilution. Record a baseline from 200 nm to 600 nm. This corrects for any absorbance from the solvent and cuvette mismatch.

-

Measurement: Empty the sample cuvette and rinse with the lowest concentration working solution before filling it. Record the absorption spectrum from 200 nm to 600 nm. Repeat for all dilutions, moving from lowest to highest concentration.

-

Data Analysis (Beer-Lambert Law): To validate the molar extinction coefficient (ε), plot the absorbance at λmax (e.g., 444 nm) against the concentration of your dilutions. The plot should be linear (A = εbc, where b = 1 cm). The slope of this line is the molar extinction coefficient. This step is crucial for verifying the purity of the compound and the accuracy of your dilutions.

Fluorescence Spectroscopy: Harnessing the Emitted Photon

Upon absorption of light, the excited proflavine molecule can return to the ground state by emitting a photon. This fluorescence is highly sensitive to the same environmental factors that affect absorption, often with more dramatic changes.

Principles of Proflavine Fluorescence

Proflavine is a highly fluorescent molecule.[1] When excited at its absorption maximum (~444 nm), it exhibits a broad emission spectrum with a maximum (λem) typically around 505-515 nm in aqueous solution.[15] The difference between the absorption maximum and the emission maximum is known as the Stokes shift.

Environmental Sensitivity of Fluorescence

-

Solvent Effects: Similar to absorption, solvent polarity affects the emission spectrum. The stabilization of the more polar excited state in polar solvents leads to a lower energy emission, resulting in a bathochromic (red) shift.

-

Quenching Mechanisms: Fluorescence intensity can be reduced or "quenched" by various processes.

-

Concentration Quenching: At high concentrations, proflavine molecules can form non-fluorescent dimers or aggregates, leading to a decrease in overall fluorescence.[16][17]

-

Interaction with DNA: The most significant quenching effect for proflavine occurs upon intercalation into DNA. The close interaction with nucleobases, particularly guanine, opens up efficient non-radiative decay pathways (e.g., charge transfer), drastically reducing the fluorescence quantum yield.[3][18] This profound quenching is a powerful tool for quantifying binding.

-

Quantum Yield and Lifetime

-

Fluorescence Quantum Yield (ΦF): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[19] For free proflavine in water, the quantum yield is approximately 0.34-0.38.[3][5] Upon intercalation into DNA, this value can drop dramatically to as low as 0.03.[3]

-

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. Changes in the lifetime can provide insights into quenching mechanisms (dynamic vs. static).

Data Summary: Fluorescence Properties of Proflavine

| Property | Value | Condition | Source |

| Excitation λmax | ~444 nm | Water, pH 7.4 | [3] |

| Emission λmax | ~509 nm | Water, pH 7.4 | [15] |

| Quantum Yield (ΦF) | 0.34 - 0.385 | Water | [3][5] |

| Quantum Yield (ΦF) in DNA | ~0.028 | Intercalated in d(GC)9 duplex | [3] |

Protocol: Measuring the Fluorescence Spectrum

This protocol ensures reliable and artifact-free fluorescence measurements.

-

Solution Preparation: Prepare a stock solution of proflavine as described in section 2.4. Create a working solution in the desired buffer with an absorbance at the excitation wavelength (e.g., 444 nm) of less than 0.1 in a 1 cm cuvette.

-

Causality Check (Trustworthiness): Keeping the absorbance low is critical to prevent the inner filter effect, where emitted light is reabsorbed by other proflavine molecules in the solution, distorting the emission spectrum and intensity.[5]

-

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation wavelength to the absorption maximum (e.g., 444 nm). Set the excitation and emission slit widths to achieve an adequate signal-to-noise ratio without saturating the detector (e.g., 5 nm bandpass).

-

Blank Subtraction: Record a scan of a cuvette containing only the buffer. This "blank" scan will measure any Raman scattering from the solvent or background fluorescence, and it must be subtracted from the sample spectrum.

-

Measurement: Record the emission spectrum of the proflavine working solution, scanning from a wavelength slightly higher than the excitation wavelength (e.g., 460 nm) to ~700 nm.

-

Data Correction: For accurate quantum yield measurements, the raw data must be corrected for the wavelength-dependent sensitivity of the instrument's detector and optics. Modern instruments often apply these correction factors automatically.

Application in Mechanistic Studies: Proflavine-DNA Interaction

The most powerful application of proflavine's spectroscopy is in the study of its interaction with DNA. By monitoring the changes in absorption and fluorescence, one can determine the binding mode, affinity (binding constant, K), and stoichiometry (binding site size, n).

The Intercalation Mechanism

Proflavine's planar structure allows it to slide between the stacked base pairs of DNA. This process requires a temporary unwinding of the DNA helix at the insertion site. The dye is then held in place by π-π stacking interactions with the adjacent base pairs. Spectroscopic changes are the primary evidence for this event.

}

Caption: Spectroscopic consequences of Proflavine-DNA intercalation.Protocol: Spectroscopic Titration of Proflavine with DNA

This workflow uses fluorescence quenching to determine the binding constant.

-

Preparation:

-

Prepare a solution of proflavine in a suitable buffer (e.g., 10 mM Phosphate, 50 mM NaCl, pH 7.4) with a fixed concentration (e.g., 5 µM). Ensure its absorbance is < 0.1.

-

Prepare a concentrated stock solution of high-purity DNA (e.g., calf thymus DNA) in the same buffer. Determine its concentration accurately via UV absorbance at 260 nm (using ε = 6600 M(base pair)⁻¹cm⁻¹).[20]

-

-

Initial Measurement: Place a known volume of the proflavine solution into a quartz fluorescence cuvette. Record its fluorescence spectrum. This is the initial fluorescence intensity, F₀.

-

Titration: Add a small aliquot (e.g., 2-5 µL) of the concentrated DNA stock solution directly to the cuvette. Mix gently but thoroughly. Allow the solution to equilibrate for 5 minutes.[21]

-

Measurement: Record the new, quenched fluorescence spectrum (F).

-

Iteration: Repeat steps 3 and 4, incrementally adding more DNA and recording the spectrum after each addition, until the fluorescence intensity no longer changes significantly (saturation).

-

Self-Validation Check: For each measurement, correct the observed fluorescence intensity for the dilution effect caused by adding the DNA stock. Corrected F = F_observed * (V_initial + V_added) / V_initial.

-

-

Data Analysis (Scatchard Plot):

-

The binding constant (Ka) and the number of binding sites (n) can be determined using the Stern-Volmer equation for static quenching: F₀/F = 1 + Ksv[Q], where [Q] is the concentration of the quencher (DNA).[3]

-